molecular formula C16H22N4O2S B2800733 N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021056-20-1

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2800733
CAS No.: 1021056-20-1
M. Wt: 334.44
InChI Key: JSHMLOZJIIAIOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The cyclohexylamino group and the cyclopropanecarboxamide group would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, additions, and eliminations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Facilitation of Heterocyclic Syntheses

    The compound has been utilized in concise routes to access pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. This process demonstrates the compound's role in generating alkynyl heterocycles, showcasing its potential in medicinal chemistry and drug discovery (Johnston et al., 2008).

  • Novel Synthesis Pathways

    Research has detailed the compound's involvement in reactions leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, illustrating its versatility in creating diverse heterocyclic frameworks (Music & Verček, 2005).

Chemical Reaction Innovation

  • Discovery of New Chemical Reactions

    The compound has been part of studies revealing unexpected results in reactions involving 3-amino-3-thioxopropanamides, leading to novel pyrimidine-5-carboxamide derivatives. Such findings expand the knowledge of reaction mechanisms and potential synthetic applications (Dotsenko et al., 2013).

  • Synthesis of Aminofuro and Aminothieno Derivatives

    Research has demonstrated the compound's role in synthesizing a new class of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, contributing to the development of new compounds with potential biological activity (Koza et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic or hazardous if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or industry. Additionally, researchers could explore more efficient methods of synthesizing this compound .

Properties

IUPAC Name

N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c21-14(17-12-4-2-1-3-5-12)10-23-15-9-8-13(19-20-15)18-16(22)11-6-7-11/h8-9,11-12H,1-7,10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMLOZJIIAIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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